5-acetyl-2,6-dimethylpyrimidin-4(3H)-one

Description

Introduction to 5-Acetyl-2,6-Dimethylpyrimidin-4(3H)-one

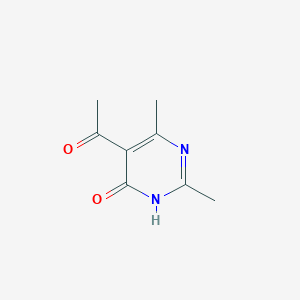

This compound is a dihydropyrimidinone derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Key structural features include:

- Methyl groups at positions 2 and 6.

- Acetyl group at position 5.

- Ketone oxygen at position 4, forming a partially saturated pyrimidinone ring.

The compound’s molecular formula is C₈H₁₀N₂O₂ , with a molecular weight of 166.18 g/mol . Its IUPAC name reflects the substituent positions and tautomerism implied by the "3H" designation, indicating a hydrogen atom on the nitrogen at position 3.

Historical Context and Discovery

The synthesis of this compound was first reported in the late 1960s. A pivotal study in Chemical and Pharmaceutical Bulletin (1969) described its preparation via the heating of diacetyl compounds derived from β-aminocrotonamide and ketene. This method involved cyclization reactions under controlled conditions to yield the target pyrimidinone. Subsequent research expanded synthetic routes, including condensation reactions with aromatic amines to produce Schiff base derivatives.

| Synthetic Method | Key Reagents | Yield | Reference |

|---|---|---|---|

| Heating diacetyl compounds | Sodium hydroxide, ketene | High | |

| Condensation with amines | Aromatic amines, ethanol | Moderate |

Nomenclature and Structural Classification

IUPAC Nomenclature

- Parent ring : Pyrimidin-4(3H)-one (a partially saturated pyrimidine with a ketone at position 4).

- Substituents :

- 2,6-dimethyl : Methyl groups at positions 2 and 6.

- 5-acetyl : Acetyl group (C₂H₃O) at position 5.

Taxonomic Classification

Significance in Pyrimidine Chemistry Research

This compound serves as a versatile precursor in synthesizing bioactive molecules:

Applications in Medicinal Chemistry

- Schiff Base Synthesis : Condensation with aromatic amines yields derivatives with antimicrobial and anticancer properties. For example, Schiff bases derived from this compound exhibit activity against bacterial, fungal, and cancer cell lines.

- Antidiabetic Agents : Pyrimidinone derivatives demonstrate inhibitory effects on α-glucosidase, a key enzyme in carbohydrate metabolism.

- Cytotoxic Activity : Certain analogs show efficacy against colon (HCT116), liver (HepG2), and breast (MCF7) cancer cells.

Position in Heterocyclic Compound Taxonomy

Hierarchy of Classification

- Primary Class : Heterocyclic compounds (six-membered rings with at least one heteroatom).

- Subclass : 1,3-Diazines (two nitrogen atoms at 1 and 3 positions).

- Derivative Type : Pyrimidinones (pyrimidines with a ketone group).

- Saturation State : Dihydropyrimidinones (one double bond retained in the ring).

Relationship to Other Compounds

Properties

IUPAC Name |

5-acetyl-2,4-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-4-7(5(2)11)8(12)10-6(3)9-4/h1-3H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOESQMJKIYDIFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507614 | |

| Record name | 5-Acetyl-2,6-dimethylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24392-26-5 | |

| Record name | 5-Acetyl-2,6-dimethylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-2,6-dimethylpyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-dimethylpyrimidin-4(3H)-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the acetylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-2,6-dimethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

Substitution: The acetyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-acetyl-2,6-dimethylpyrimidin-4(3H)-one has garnered attention for its potential therapeutic properties. Studies have indicated that pyrimidine derivatives can exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects.

Anticancer Activity

Research has demonstrated that certain pyrimidine derivatives possess significant anticancer properties. For instance, compounds similar to this compound have been synthesized and evaluated for their ability to inhibit tumor growth in various cancer cell lines. In one study, a series of pyrimidine derivatives were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. A study investigating various pyrimidines found that modifications at specific positions could enhance their effectiveness against bacterial strains . The presence of the acetyl group is believed to contribute to this activity by influencing the compound's interaction with microbial targets.

Agricultural Applications

This compound has also been explored for its herbicidal properties. Research indicates that derivatives of pyrimidines can serve as effective herbicides due to their ability to inhibit specific biochemical pathways in plants.

Herbicidal Activity

In a study focusing on the synthesis of novel herbicides, compounds incorporating pyrimidine structures were shown to exhibit high herbicidal activity against monocotyledonous plants such as Digitaria sanguinalis L . The synthesized compounds demonstrated effective growth inhibition at low concentrations (100 mg/L and 50 mg/L), highlighting the potential for developing environmentally friendly herbicides based on this scaffold.

Material Science

The unique chemical properties of this compound also make it a candidate for applications in material science. Its ability to form ionic liquids has been investigated, which could lead to advancements in green chemistry and sustainable materials.

Ionic Liquids

Research into multifunctional ionic liquids has identified the utility of pyrimidine derivatives as components in these materials . Ionic liquids are known for their low volatility and high thermal stability, making them suitable for various applications ranging from solvents in chemical reactions to electrolytes in batteries.

Case Studies and Data Tables

Mechanism of Action

The mechanism of action of 5-acetyl-2,6-dimethylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The acetyl and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone derivatives exhibit diverse chemical and physical properties depending on substituents. Below is a comparative analysis of 5-acetyl-2,6-dimethylpyrimidin-4(3H)-one with analogous compounds.

Substituent Effects at Position 5

- This group may also participate in hydrogen bonding, influencing solubility and crystallinity .

- 5-Iodo-2,6-dimethylpyrimidin-4(3H)-one :

Replacing the acetyl group with iodine () introduces steric bulk and polarizability. The iodo substituent may facilitate halogen bonding or cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways for further functionalization. - The chlorine atom at position 5 and phenyl group at position 6 enhance lipophilicity, which could improve membrane permeability in biological applications.

Substituent Effects at Positions 2 and 6

- This may stabilize the compound under acidic or basic conditions.

- Unsubstituted analogs: Pyrimidinones lacking methyl groups (e.g., 4(3H)-pyrimidinone) are more reactive but less stable, limiting their synthetic utility.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Structural Insights :

The acetyl group in this compound facilitates intermolecular hydrogen bonding, as observed in its crystallographically characterized derivatives . This property could be leveraged in co-crystal engineering for drug formulation. - Reactivity : Iodo and chloro analogs demonstrate higher reactivity in cross-coupling and nucleophilic substitution reactions compared to the acetylated compound, which may require harsher conditions for functionalization .

Biological Activity

5-Acetyl-2,6-dimethylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in biomedical research due to its diverse biological activities. This article explores the compound's biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 166.177 g/mol. Its structure features an acetyl group at the 5-position and two methyl groups at the 2 and 6 positions of the pyrimidine ring, with a keto group at the 4-position, contributing to its reactivity and biological activity .

Biological Activities

The compound exhibits a range of biological activities, including:

- Antiproliferative Activity : In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been reported to inhibit breast cancer cell proliferation and induce apoptosis in 4T1 cells .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various pathogens. While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential in this area .

- Anti-inflammatory Effects : The compound has been implicated in anti-inflammatory activities, which may be linked to its ability to modulate specific inflammatory pathways .

The mechanism of action for this compound involves interactions with biological macromolecules such as enzymes and receptors. It may inhibit enzymes involved in DNA replication or repair processes, leading to anticancer effects .

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Acetylation of Pyrimidine Derivatives : The compound can be synthesized through acetylation reactions involving pyrimidine derivatives under controlled conditions.

- Reflux Methods : Heating reactions with specific reagents under reflux conditions have been employed to produce this compound efficiently .

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiproliferative | Inhibits breast cancer cell proliferation | |

| Antimicrobial | Potential activity against pathogens (analogous compounds) | |

| Anti-inflammatory | Modulates inflammatory pathways |

Notable Research Findings

- A study demonstrated that derivatives structurally similar to this compound exhibited significant antiproliferative effects against multiple cancer cell lines, indicating a potential for further development as anticancer agents .

- Another investigation into related compounds revealed promising results in lowering blood pressure, suggesting potential applications in cardiovascular medicine .

Q & A

Basic Research: Synthetic Routes and Optimization

Q: What are the most efficient synthetic pathways for 5-acetyl-2,6-dimethylpyrimidin-4(3H)-one, and how can reaction conditions be optimized to improve yield? A: The compound can be synthesized via alkylation or acetylation of a pyrimidinone precursor. For example, alkylation reactions using anhydrous potassium carbonate in acetone (as described in pyridazinone derivatization ) may be adapted. Optimization involves:

- Temperature control : Room temperature for minimal side reactions.

- Catalyst selection : Use of mild bases (e.g., K₂CO₃) to avoid decomposition.

- Purification : Preparative TLC with petroleum ether/ethyl acetate (1:1) for high-purity isolation .

Yield improvements require monitoring via TLC and adjusting stoichiometry of halide reagents.

Basic Research: Structural Characterization

Q: Which spectroscopic techniques are critical for confirming the structure of this compound, and how are spectral contradictions resolved? A: Key techniques include:

- NMR : ¹H/¹³C NMR to confirm methyl (δ 2.1–2.5 ppm) and acetyl (δ 2.6 ppm) groups.

- MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).

- IR : Absorption bands for carbonyl (1650–1750 cm⁻¹) and pyrimidinone rings.

Contradictions arise from tautomeric equilibria (e.g., 3H vs. 1H forms). Resolve via pH-controlled D₂O exchange experiments or computational modeling .

Advanced Research: Mechanistic Studies

Q: How does the acetyl group influence the electronic and tautomeric behavior of the pyrimidinone core in solution? A: The acetyl group increases electron-withdrawing effects, stabilizing the 4(3H)-one tautomer. Investigate via:

- pH-dependent NMR : Track tautomer shifts in DMSO-d₆/CDCl₃ mixtures.

- DFT calculations : Compare energy barriers between tautomers using Gaussian or ORCA software.

- Solvent polarity studies : Correlate dielectric constants with tautomer ratios .

Advanced Research: Biological Activity Profiling

Q: What methodologies are recommended for evaluating the enzyme inhibitory potential of this compound? A: Use:

- Kinase assays : Fluorescence-based ADP-Glo™ assays for IC₅₀ determination.

- Molecular docking : AutoDock Vina to predict binding affinities to ATP pockets.

- SAR studies : Modify the acetyl/methyl groups and test against homologous enzymes (e.g., cyclin-dependent kinases) .

Validate contradictions in activity data via dose-response curves and statistical replicates (p < 0.05).

Advanced Research: Stability and Degradation

Q: How do storage conditions impact the stability of this compound, and what analytical methods detect degradation products? A: Stability protocols include:

- Temperature/humidity control : Store at –20°C under argon to prevent hydrolysis.

- Forced degradation : Expose to UV light (ICH Q1B guidelines) and analyze via HPLC-PDA.

- Degradation markers : Monitor for acetyl group cleavage (e.g., via LC-MS/MS) .

Quantify impurities using ammonium acetate buffer (pH 6.5) in reverse-phase HPLC .

Advanced Research: Synthetic Byproduct Analysis

Q: What strategies identify and mitigate byproducts during the synthesis of this compound? A: Strategies include:

- Reaction monitoring : In-situ FTIR to detect intermediates.

- Byproduct isolation : Column chromatography with gradient elution (hexane → ethyl acetate).

- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation in acetyl groups.

Mitigate via slow reagent addition and inert atmosphere .

Basic Research: Solubility and Formulation

Q: How can the solubility of this compound be enhanced for in vitro assays? A: Methods include:

- Co-solvent systems : DMSO/PBS mixtures (≤5% DMSO).

- Cyclodextrin complexation : Use hydroxypropyl-β-cyclodextrin (HPβCD) at 1:2 molar ratios.

- pH adjustment : Solubilize in mildly acidic buffers (pH 4.5–5.5) for protonation of the pyrimidinone ring .

Advanced Research: Cross-Disciplinary Applications

Q: What interdisciplinary approaches leverage this compound in materials science or catalysis? A: Potential applications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.